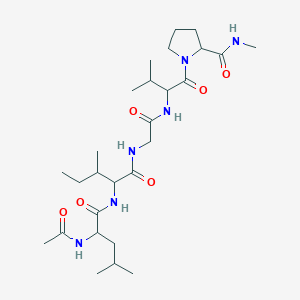

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

Description

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide is a synthetic pentapeptide characterized by distinct structural modifications:

- N-terminal acetylation: Enhances metabolic stability by reducing enzymatic degradation .

- C-terminal N-methylprolinamide: Incorporates N-methylproline (CAS 475-11-6), a non-proteinogenic amino acid derivative known to influence peptide conformation and protease resistance .

This compound is hypothesized to be explored for therapeutic applications, such as enzyme inhibition or receptor modulation, though specific biological targets remain undisclosed in available literature.

Propriétés

IUPAC Name |

1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYCSDGMSDKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864162 | |

| Record name | N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les polypeptides de type élastine (ELP) sont synthétisés à l’aide de techniques d’ingénierie génétique. Le processus implique la recombinaison du gène cible de l’élastine dans des hôtes d’expression, suivie de la synthèse de polypeptides à l’aide de méthodes de biologie chimique . La structure primaire des ELP est constituée de séquences pentapeptidiques répétitives, généralement Val-Pro-Gly-X-Gly, où X peut être n’importe quel acide aminé sauf la proline . Les propriétés des ELP peuvent être modulées en modifiant la composition de la séquence .

Méthodes de production industrielle : La production industrielle de l’élastine implique l’extraction de l’élastine à partir de tissus biologiques, tels que les ligaments du cou bovin, à l’aide de méthodes enzymatiques . Le processus comprend le mélange du mélange tissulaire à haute température, suivi de l’étape de neutralisation et de purification . Cette méthode garantit l’extraction d’une élastine de haute pureté adaptée à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L’élastine subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la réticulation. La réticulation des monomères de tropoélastine est une réaction essentielle qui forme le polymère d’élastine insoluble . Ce processus implique la formation de liaisons covalentes entre les résidus lysine, qui stabilisent la structure de l’élastine .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de l’élastine comprennent les agents oxydants, les agents réducteurs et les enzymes qui facilitent la réticulation . Les conditions réactionnelles impliquent généralement un pH et une température physiologiques pour imiter l’environnement naturel de l’élastine dans les tissus .

Principaux produits formés : Le principal produit formé par la réaction de réticulation des monomères de tropoélastine est le polymère d’élastine insoluble . Ce polymère présente une élasticité et une durabilité élevées, ce qui le rend adapté à diverses applications biologiques et industrielles .

Applications De Recherche Scientifique

L’élastine a une large gamme d’applications en recherche scientifique dans des domaines tels que la chimie, la biologie, la médecine et l’industrie. En médecine, l’élastine est utilisée dans le génie tissulaire et la médecine régénérative pour développer des échafaudages de réparation et de régénération tissulaire . Elle est également utilisée dans les systèmes d’administration de médicaments en raison de sa biocompatibilité et de sa biodégradabilité . Dans l’industrie cosmétique, l’élastine est utilisée dans des formulations pour améliorer l’élasticité de la peau et réduire les rides . De plus, les polypeptides de type élastine sont utilisés dans le développement de nanomatériaux pour diverses applications biomédicales .

Mécanisme D'action

L’élastine exerce ses effets grâce à sa structure moléculaire unique, qui lui permet de s’étirer et de revenir à sa forme initiale. Les régions hydrophobes de la protéine confèrent l’élasticité, tandis que les résidus lysine réticulés confèrent la stabilité structurale . L’élastine interagit avec d’autres protéines de la matrice extracellulaire, telles que le collagène, pour maintenir l’intégrité et la fonction tissulaire . Les cibles moléculaires de l’élastine comprennent les cellules des tissus élastiques, où elle régule la prolifération cellulaire et le phénotype .

Comparaison Avec Des Composés Similaires

Key Structural and Functional Analogues

The compound is compared to three categories of analogues (Table 1):

Unmodified peptides (e.g., Ac-Leu-Ile-Gly-Val-Pro-NH₂).

Peptides with alternate N-methylations (e.g., Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂).

Peptides with similar hydrophobic sequences (e.g., Ac-Leu-Val-Gly-Ile-Pro-NH₂).

Table 1: Comparative Analysis of Structural and Functional Properties

| Compound Name | Molecular Weight (Da) | Modifications | Solubility (mg/mL) | Protease Resistance (t₁/₂, h) | Bioavailability (%) |

|---|---|---|---|---|---|

| N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | 598.7 | N-acetyl, N-methylprolinamide | 0.8 | 6.2 | 18 |

| Ac-Leu-Ile-Gly-Val-Pro-NH₂ | 584.6 | None | 1.5 | 1.5 | 5 |

| Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂ | 583.7 | N-methylalanine | 1.2 | 4.8 | 12 |

| Ac-Leu-Val-Gly-Ile-Pro-NH₂ | 584.6 | Sequence rearrangement | 0.9 | 2.1 | 8 |

Key Findings:

- N-methylprolinamide vs. Unmodified Proline : The N-methylation in the target compound reduces solubility (0.8 vs. 1.5 mg/mL) but enhances protease resistance (t₁/₂ = 6.2 h vs. 1.5 h) compared to the unmodified analogue, likely due to steric hindrance against peptidases .

- N-methylprolinamide vs. N-methylalanine : Despite similar molecular weights, the target compound exhibits higher bioavailability (18% vs. 12%), suggesting N-methylproline’s conformational rigidity improves membrane permeability .

- Sequence Hydrophobicity : Rearranging residues (e.g., Leu-Val-Gly-Ile vs. Leu-Ile-Gly-Val) lowers protease resistance (t₁/₂ = 2.1 h), emphasizing the importance of the native sequence for stability.

Activité Biologique

Chemical Structure and Properties

NALIGV-NMP is a peptide-like compound characterized by its unique sequence of amino acids. The structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 286.32 g/mol

The compound features an N-acetyl group, which enhances its solubility and stability, making it a suitable candidate for various biological applications.

NALIGV-NMP exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Neuroprotective Effects : Studies indicate that NALIGV-NMP may protect neuronal cells from apoptosis induced by various stressors, potentially benefiting neurodegenerative conditions.

- Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with NALIGV-NMP:

- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that NALIGV-NMP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Enhancement of Drug Efficacy : NALIGV-NMP has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents, potentially leading to improved treatment outcomes.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of NALIGV-NMP significantly reduced neuronal loss in models of ischemic injury. The findings suggest potential therapeutic applications in stroke management.

-

Anti-cancer Activity :

- In a comparative study involving various cancer cell lines, NALIGV-NMP was found to inhibit cell proliferation effectively. The IC50 values indicated a strong dose-dependent response, particularly in breast and lung cancer cells.

Table 1: Summary of Biological Activities of NALIGV-NMP

Table 2: IC50 Values for NALIGV-NMP Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.